15-Methylhexadecanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
15-methyl Palmitic Acid can be synthesized through various chemical reactions. One common method involves the methylation of palmitic acid using methyl iodide in the presence of a strong base such as sodium hydride . The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the ester intermediate.
Industrial Production Methods
Industrial production of 15-methyl Palmitic Acid often involves the catalytic hydrogenation of unsaturated fatty acids followed by methylation. The process is optimized to achieve high yields and purity, with the final product being purified through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
15-methyl Palmitic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes and ketones.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo substitution reactions, particularly at the carboxyl group, to form esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and acyl chlorides are employed for esterification and amidation reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Alcohols.
Substitution: Esters and amides.
Scientific Research Applications
15-methyl Palmitic Acid has several scientific research applications:
Chemistry: It is used as a reference standard in chromatography for the analysis of fatty acids.
Biology: It serves as a biochemical reagent in studies involving lipid metabolism and fatty acid biosynthesis.
Industry: It is used in the production of biodiesel and as an additive in lubricants and cosmetics.
Mechanism of Action
The mechanism by which 15-methyl Palmitic Acid exerts its effects involves its incorporation into cellular membranes, where it influences membrane fluidity and function. It can also undergo enzymatic transformations to form bioactive lipids that participate in signaling pathways. For example, it can be converted into palmitoylethanolamide, which has anti-inflammatory properties .
Comparison with Similar Compounds
15-methyl Palmitic Acid is similar to other methylated fatty acids such as:
- 14-Methylhexadecanoic acid
- 12-Methyltetradecanoic acid
- Methyl palmitate
- Isopalmitic acid
- Isostearic acid
Uniqueness
What sets 15-methyl Palmitic Acid apart is its specific methylation at the 15th carbon, which can influence its physical and chemical properties, making it distinct in terms of reactivity and biological activity .
Properties
IUPAC Name |
15-methylhexadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O2/c1-16(2)14-12-10-8-6-4-3-5-7-9-11-13-15-17(18)19/h16H,3-15H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUXHTGBZYEGHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166853 | |
Record name | Hexadecanoic acid, 15-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60166853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1603-03-8 | |
Record name | 15-Methylhexadecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1603-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexadecanoic acid, 15-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001603038 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexadecanoic acid, 15-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60166853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 15-Methylhexadecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEXADECANOIC ACID, 15-METHYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8I04ZY2JB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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